2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide
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Overview
Description
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the imidazo[2,1-b][1,3]thiazole scaffold in the structure contributes to its pharmacological potential .
Preparation Methods
The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone . This intermediate is then cyclized with α-bromoacetophenone to yield the imidazo[2,1-b][1,3]thiazole core . The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with phenylacetyl chloride under basic conditions to obtain the target compound .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases . The compound also induces apoptosis in cancer cells by activating caspase pathways . Additionally, its antibacterial activity is linked to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide include:
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-phenylacetamide: This compound has a similar structure but lacks the methoxy group on the phenyl ring.
2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-phenylacetamide: This derivative has a chlorine atom instead of a methoxy group, which may alter its biological activity.
2-(6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-phenylacetamide: The presence of a bromine atom can influence the compound’s reactivity and pharmacological properties.
The uniqueness of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide lies in its methoxy group, which can enhance its solubility and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-9-7-14(8-10-17)18-12-23-16(13-26-20(23)22-18)11-19(24)21-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,24) |
InChI Key |
DPCMKOGKKDJYLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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